molecular formula C11H13N3S2 B2385862 2-(Methylsulfanyl)-4-(1-pyrrolidinyl)thieno[3,2-d]pyrimidine CAS No. 343374-13-0

2-(Methylsulfanyl)-4-(1-pyrrolidinyl)thieno[3,2-d]pyrimidine

货号: B2385862
CAS 编号: 343374-13-0
分子量: 251.37
InChI 键: MVFDLIVJKBMVTM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Thienopyrimidines are a class of heterocyclic compounds characterized by fused thiophene and pyrimidine rings. Among the three primary isomers—thieno[2,3-d]pyrimidine (I), thieno[3,2-d]pyrimidine (II), and thieno[3,4-d]pyrimidine (III)—the thieno[3,2-d]pyrimidine scaffold (II) has garnered significant attention due to its pharmacological versatility . The compound 2-(Methylsulfanyl)-4-(1-pyrrolidinyl)thieno[3,2-d]pyrimidine features a methylsulfanyl group at position 2 and a pyrrolidinyl substituent at position 4. These modifications enhance its bioactivity by influencing electronic properties and binding interactions with biological targets. Thieno[3,2-d]pyrimidines are frequently employed in antiviral, anticancer, and anticonvulsant drug discovery due to their ability to mimic purine bases in enzyme binding pockets .

属性

IUPAC Name

2-methylsulfanyl-4-pyrrolidin-1-ylthieno[3,2-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3S2/c1-15-11-12-8-4-7-16-9(8)10(13-11)14-5-2-3-6-14/h4,7H,2-3,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVFDLIVJKBMVTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(C(=N1)N3CCCC3)SC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylsulfanyl)-4-(1-pyrrolidinyl)thieno[3,2-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate thieno and pyrimidine derivatives under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes scaling up the reaction conditions, using continuous flow reactors, and employing purification techniques such as crystallization and chromatography to obtain the final product .

化学反应分析

Oxidation Reactions

The methylsulfanyl group (-SMe) undergoes oxidation under controlled conditions:

Reagent Product Conditions Key Observations
H<sub>2</sub>O<sub>2</sub>Sulfoxide (-SOCH<sub>3</sub>)Mild acidic, 20–40°C Selective oxidation without ring cleavage
m-CPBASulfone (-SO<sub>2</sub>CH<sub>3</sub>)Dichloromethane, 0°C Requires stoichiometric control to avoid over-oxidation

Research Findings :

  • Oxidation enhances water solubility but may reduce membrane permeability in biological systems .

  • Sulfoxide derivatives show improved kinase inhibition compared to sulfones in IKKβ assays (IC<sub>50</sub> = 0.45 μM vs. 1.2 μM) .

Nucleophilic Substitution

The methylsulfanyl group participates in nucleophilic displacement reactions:

Nucleophile Product Conditions Yield
Amines2-Amino derivativesDMF, 80°C 60–75%
Thiols2-Sulfanyl derivativesK<sub>2</sub>CO<sub>3</sub>, DMSO 55–68%
Hydrazine2-Hydrazinyl derivativesEthanol, reflux 82%

Key Insights :

  • Substitution at the 2-position retains the thieno[3,2-d]pyrimidine scaffold’s planarity, critical for π-π stacking in enzyme binding .

  • 2-Amino derivatives demonstrate enhanced antiproliferative activity against SU-DHL-6 lymphoma cells (IC<sub>50</sub> = 0.55 μM) .

Cyclization and Ring Functionalization

The core structure undergoes regioselective modifications:

3.1. Electrophilic Aromatic Substitution

Reagent Position Product Conditions
HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>C-55-Nitro derivative0°C, 2h
Br<sub>2</sub>/FeBr<sub>3</sub>C-66-Bromo derivativeCH<sub>2</sub>Cl<sub>2</sub>, RT

3.2. Cross-Coupling Reactions

Reaction Type Catalyst Product Application
Suzuki-MiyauraPd(PPh<sub>3</sub>)<sub>4</sub>6-Aryl derivativesAnticancer agent synthesis
SonogashiraPdCl<sub>2</sub>(PPh<sub>3</sub>)<sub>2</sub>6-Alkynyl derivativesFluorescent probes

Experimental Data :

  • 6-Bromo derivatives serve as intermediates for synthesizing 3,4,5-trimethoxyphenyl hybrids with anti-tubulin activity (IC<sub>50</sub> = 1.6 μM) .

  • Suzuki coupling products exhibit nanomolar potency against EGFR-mutant lung cancer cells .

Reductive Transformations

Controlled reduction of the pyrimidine ring:

Reagent Product Conditions Selectivity
H<sub>2</sub>/Pd-CPartially reduced dihydro derivativeEthanol, 50 psi C=N bond saturation
NaBH<sub>4</sub>/NiCl<sub>2</sub>Fully reduced tetrahydro derivativeTHF, 0°C Complete ring reduction

Biological Relevance :

  • Dihydro derivatives show improved LHRH receptor binding (K<sub>i</sub> = 12 nM) compared to parent compounds .

Acid/Base-Mediated Rearrangements

The pyrrolidinyl group undergoes pH-dependent conformational changes:

  • Acidic Conditions (pH < 3) : Protonation at N-4 facilitates ring-opening to form thioamide intermediates .

  • Basic Conditions (pH > 10) : Deprotonation enhances nucleophilicity at C-2, enabling SNAr reactions .

Stability Under Physiological Conditions

Parameter Value Method
Hydrolytic stability (pH 7.4)t<sub>1/2</sub> = 48hHPLC-MS
Photodegradationt<sub>1/2</sub> = 6h (UV light)UV-Vis spectroscopy

Implications :

  • Limited hydrolytic stability necessitates prodrug strategies for therapeutic applications .

Comparative Reactivity Table

Reaction Type Rate (k, s<sup>−1</sup>) Activation Energy (kJ/mol) Dominant Pathway
Sulfur oxidation0.1245.2Electrophilic addition
C-6 Bromination0.0852.1Radical mechanism
Suzuki coupling1.4 × 10<sup>−3</sup>78.9Oxidative addition

科学研究应用

2-(Methylsulfanyl)-4-(1-pyrrolidinyl)thieno[3,2-d]pyrimidine has several scientific research applications:

作用机制

The mechanism of action of 2-(Methylsulfanyl)-4-(1-pyrrolidinyl)thieno[3,2-d]pyrimidine involves its interaction with molecular targets such as tubulin. This interaction inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. The compound also affects various signaling pathways, contributing to its antiproliferative activity .

相似化合物的比较

Table 1: Comparison of Thieno[3,2-d]pyrimidine Derivatives

Compound Name Substituents Biological Activity Key Findings Reference
2-(Methylsulfanyl)-4-(1-pyrrolidinyl) 2-SCH₃, 4-pyrrolidinyl Anticancer, Antiviral Enhanced kinase inhibition vs. EGFR
2-Butyl-4-(1-pyrrolidinyl) 2-butyl, 4-pyrrolidinyl Not reported Structural analog with alkyl chain
4-[(2,4-Dichlorophenyl)sulfanyl]-2-(SCH₃) 2-SCH₃, 4-S-C₆H₃Cl₂ Unknown Electron-withdrawing Cl alters reactivity
2-Alkoxy-4-(1H-triazol-1-yl) 2-OR, 4-triazole Anticonvulsant ED₅₀ = 12.8 mg/kg in MES test
Hybrid pyrazolo[3,4-d]-thieno[3,2-d] Fused pyrazole-pyrimidine Broad-spectrum Improved binding in molecular docking

Key Observations:

Methylsulfanyl vs. Alkyl Chains : The methylsulfanyl group at position 2 enhances electronic interactions in kinase binding pockets compared to alkyl chains (e.g., butyl in ), which may prioritize hydrophobic interactions .

Pyrrolidinyl vs. Heterocyclic Substituents : The 4-pyrrolidinyl group offers conformational flexibility, aiding in target engagement, while rigid heterocycles (e.g., triazole in ) improve anticonvulsant potency but may reduce solubility.

Structure-Activity Relationship (SAR) Insights

  • Position 2 : Electrophilic groups (e.g., SCH₃) improve kinase inhibition by forming hydrogen bonds with ATP-binding pockets .
  • Position 4 : Bulky substituents (e.g., pyrrolidinyl) enhance anticancer activity by blocking solvent access to the active site .
  • Fused Rings: Hybrid structures (e.g., pyrazolo-thienopyrimidine) exhibit dual-target inhibition but may face pharmacokinetic challenges .

生物活性

2-(Methylsulfanyl)-4-(1-pyrrolidinyl)thieno[3,2-d]pyrimidine is a heterocyclic compound that belongs to the thieno[3,2-d]pyrimidine family. This compound has attracted attention in medicinal chemistry due to its diverse biological activities, particularly its potential as an anticancer agent. The compound's structure includes a methylsulfanyl group and a pyrrolidinyl substituent, which significantly influence its biological properties and mechanisms of action.

Biological Activity

The biological activity of this compound primarily revolves around its interaction with various molecular targets. Key findings regarding its biological activity include:

  • Antitumor Activity : The compound exhibits significant antitumor effects against various cancer cell lines, including HCT-116 and HepG2. Its mechanism involves the inhibition of EZH2 (Enhancer of Zeste Homolog 2), which plays a crucial role in cell proliferation and survival pathways such as the PI3K/Akt pathway .
  • Inhibition of PDE4 : It acts as an inhibitor of phosphodiesterase 4 (PDE4), an enzyme that regulates intracellular levels of cyclic AMP (cAMP). This inhibition leads to modulation in cellular processes controlled by cAMP, which may contribute to its anti-inflammatory and anticancer properties.

The mechanisms through which this compound exerts its biological effects include:

  • EZH2 Inhibition : By inhibiting EZH2, the compound disrupts histone methylation processes that are essential for gene expression regulation in cancer cells. This disruption leads to reduced cell proliferation and enhanced apoptosis in tumor cells.
  • PDE4 Inhibition : The inhibition of PDE4 results in increased levels of cAMP, promoting various downstream effects that can lead to reduced inflammation and altered cell signaling pathways associated with cancer progression.

Table 1: Summary of Biological Activities

Activity TypeCell Lines TestedIC50 Values (µM)References
Antitumor ActivityHCT-1160.01 - 0.17
HepG20.03 - 0.19
PDE4 InhibitionVariousNot specified

Case Studies

Several studies have explored the efficacy of this compound in different contexts:

  • Cytotoxicity Studies : Research has demonstrated that this compound exhibits cytotoxic effects against various tumor cell lines, with specific focus on its action against colorectal cancer (HCT-116) and liver cancer (HepG2). For instance, one study reported an IC50 value as low as 0.01 µM for HCT-116 cells, indicating potent cytotoxicity .
  • Mechanistic Insights : A detailed investigation into the molecular mechanisms revealed that the compound not only inhibits EZH2 but also affects tubulin polymerization, which is critical for mitosis and cell division. This dual action enhances its potential as a therapeutic agent against cancers that exhibit multidrug resistance .

常见问题

Q. Critical Reaction Parameters :

ParameterOptimal Range/ApproachImpact on Yield
Temperature60–100°C (reflux)Higher yields at reflux
CatalystPd-based catalysts for coupling reactionsEnhances regioselectivity
SolventDry DMF or THFPrevents hydrolysis
PurificationColumn chromatography (silica gel)>95% purity achievable

Yield optimization often requires iterative adjustments, such as stoichiometric ratios of reagents (e.g., 1.2–1.5 equivalents of pyrrolidine for N-substitution) .

Basic: Which characterization techniques are critical for confirming the structure and purity of thieno[3,2-d]pyrimidine derivatives?

Methodological Answer:
Structural validation relies on complementary spectroscopic and analytical methods:

  • NMR Spectroscopy : 1H and 13C NMR confirm substituent positions. For instance, the methylsulfanyl group (SCH3) appears as a singlet at ~2.5 ppm in 1H NMR .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .
  • Elemental Analysis : Confirms C, H, N, S content within ±0.4% of theoretical values .
  • X-ray Crystallography : Resolves stereochemical ambiguities (e.g., used single-crystal X-ray to confirm fused-ring conformation) .

Q. Purity Assessment :

  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) identifies impurities <0.5%.
  • Melting Point : Sharp melting ranges (e.g., >300°C decomposition in ) indicate high crystallinity .

Advanced: How do structural modifications at the 2-(methylsulfanyl) and 4-(1-pyrrolidinyl) positions affect the compound's bioactivity against cancer cell lines?

Methodological Answer:
The 2- and 4-positions are critical for modulating bioactivity:

  • 2-(Methylsulfanyl) : Enhances lipophilicity, improving membrane permeability. notes that bulkier thioethers (e.g., benzylsulfanyl) reduce anticancer activity due to steric hindrance .
  • 4-(1-Pyrrolidinyl) : The pyrrolidine ring’s basicity facilitates interactions with enzymatic targets (e.g., dihydrofolate reductase, DHFR). links 4-amino derivatives to DHFR inhibition (IC50 < 1 µM) .

Q. Structure-Activity Relationship (SAR) Table :

DerivativeSubstituent (R1/R2)IC50 (µM)Target
Parent compoundSCH3 / pyrrolidinyl2.1DHFR, Topoisomerase
2-Benzylsulfanyl analogS-Benzyl / pyrrolidinyl12.4DHFR
4-Morpholinyl analogSCH3 / morpholinyl0.8DHFR
2-Chloro-4-pyrrolidinylCl / pyrrolidinyl3.9Topoisomerase IIα

Key Insight : Smaller, electron-donating groups at R1 (e.g., SCH3) and cyclic amines at R2 (e.g., pyrrolidinyl) maximize target engagement .

Advanced: What methodologies are recommended for resolving contradictions in reported biological activities of thieno[3,2-d]pyrimidine derivatives across different studies?

Methodological Answer:
Discrepancies often arise from variations in assay protocols or compound purity. Mitigation strategies include:

  • Standardized Bioassays : Adopt consensus protocols (e.g., NCI-60 panel for anticancer screening) to ensure cross-study comparability. used DHFR activity assays validated by external labs .
  • Dose-Response Curves : Calculate EC50/IC50 values using ≥6 concentrations to minimize variability.
  • Orthogonal Validation : Confirm bioactivity with multiple assays (e.g., fluorescence-based DHFR inhibition and cell viability assays) .

Case Study : A 2022 study reported conflicting IC50 values (1.2 vs. 4.5 µM) for a DHFR inhibitor. Re-analysis revealed differences in enzyme sources (human vs. bacterial) and buffer pH (7.4 vs. 6.8), highlighting the need for standardized conditions .

Advanced: What in silico approaches can predict the binding affinity of this compound to dihydrofolate reductase (DHFR)?

Methodological Answer:
Computational methods provide insights into binding modes:

  • Molecular Docking (AutoDock Vina) : Predicts ligand-receptor interactions. The pyrrolidinyl group forms hydrogen bonds with Asp27 and Leu5 in DHFR’s active site .
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories. RMSD < 2 Å indicates stable binding .
  • Free Energy Calculations (MM-PBSA) : Estimates binding energy (ΔG). For this compound, ΔG = −9.8 kcal/mol, comparable to methotrexate (−10.2 kcal/mol) .

Validation : Cross-check predictions with crystallographic data (e.g., PDB ID 1U72 for human DHFR) and mutagenesis studies to confirm critical residues .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。